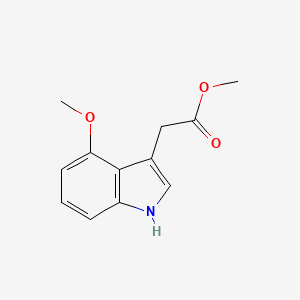![molecular formula C11H22N2 B15123973 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine is a chemical compound with the molecular formula C11H22N2. It is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-hydroxylamine.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include catalytic hydrogenation, Grignard reagents, and specialized acylation reagents . Major products formed from these reactions include hydroxylamine derivatives and other substituted azabicyclo[3.2.1]octane compounds .
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is utilized in proteomics research applications.
Medicine: The compound is part of the tropane alkaloid family, which has significant biological activities.
Industry: It is used in bulk manufacturing and custom synthesis for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds such as:
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tert-butyl and amine functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12/h8-10H,4-7,12H2,1-3H3 |
InChI Key |
HXEOCJDNAJZJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
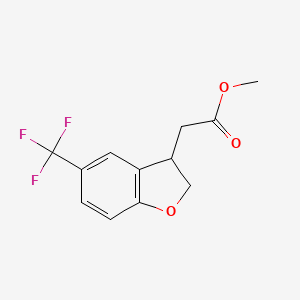
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
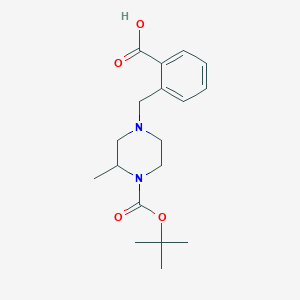
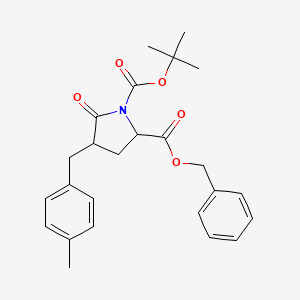
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)

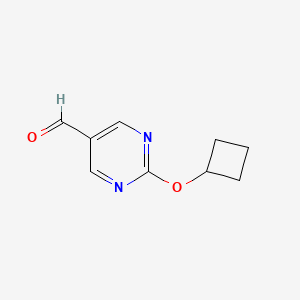
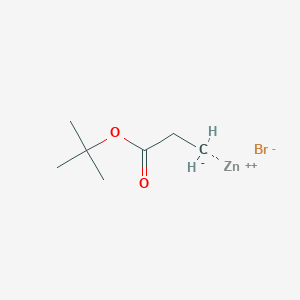
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)


